molecular formula C21H19N3O5S2 B2677143 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate CAS No. 877650-76-5

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Cat. No.: B2677143
CAS No.: 877650-76-5
M. Wt: 457.52
InChI Key: GUZDTIMHBRWBDY-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is an organic compound featuring a unique structure comprised of multiple functional groups including a thiadiazole ring, a pyranone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step synthetic route is often employed:

  • Formation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole: : Starting from cyclopropanecarboxylic acid, the first step involves its conversion to the corresponding amide. Subsequent reactions with thiosemicarbazide and oxidative cyclization yield the thiadiazole ring.

  • Thiomethylation Reaction: : The thiadiazole intermediate is then treated with chloromethyl methyl sulfide under basic conditions to introduce the thiomethyl group.

  • Coupling with 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: : The final step involves esterification of 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate with the thiadiazole derivative under acidic conditions.

Industrial Production Methods

On an industrial scale, the synthesis is optimized to ensure high yields and purity, often involving continuous flow reactors and automation to control reaction parameters precisely. Key considerations include reaction temperatures, catalyst selection, and solvent choices to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions due to its multiple reactive sites:

  • Oxidation: : The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : The ester functionality allows for reduction to the corresponding alcohol under catalytic hydrogenation conditions.

  • Substitution: : Halogenation can occur at the aromatic ring, using reagents like chlorine or bromine, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation: : Oxidized thiadiazole derivatives.

  • Reduction: : Alcohol derivatives of the ester group.

  • Substitution: : Halogenated aromatic compounds.

Scientific Research Applications

This compound is primarily utilized in the following fields:

  • Chemistry: : As a reagent in organic synthesis, it facilitates the formation of complex molecular architectures.

  • Biology: : Used in studies to explore enzyme inhibition and receptor binding due to its diverse functional groups.

  • Medicine: : Investigated for its potential as a therapeutic agent in treating various diseases, including antimicrobial and anti-inflammatory applications.

  • Industry: : Employed in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : It interacts with enzymes and receptors, binding to active sites and modulating their activity.

  • Pathways Involved: : The compound can interfere with signaling pathways by inhibiting key enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: : Similar structure but lacks the dimethyl substitutions on the benzoate group.

  • 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: : Contains the pyran and benzoate moieties but without the thiadiazole and thiomethyl functionalities.

Uniqueness

The uniqueness of this compound lies in its combined thiadiazole, pyranone, and dimethylbenzoate functionalities, which confer distinct chemical reactivity and biological activity profiles compared to its analogs.

Exploring the myriad of reactions and applications of this compound reveals its potential to drive innovation across various fields. What particular aspects interest you the most?

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-11-5-12(2)7-14(6-11)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZDTIMHBRWBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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